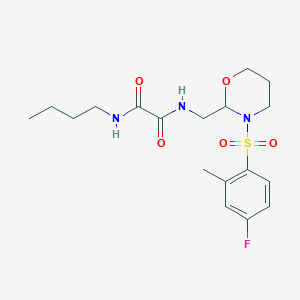
5-エチル-5-メチル-1,3-チアゾリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-methyl-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
5-Ethyl-5-methyl-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
5-Ethyl-5-methyl-1,3-thiazolidin-2-one, a derivative of thiazolidine, is a heterocyclic compound that has been shown to have diverse therapeutic and pharmaceutical activity . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds
Mode of Action
Thiazolidine derivatives, in general, have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely interact with multiple targets, leading to a variety of biological responses.
Biochemical Pathways
Thiazolidine derivatives have been shown to have a role in anticancer activity by inhibition of various enzymes and cell lines . This suggests that these compounds may affect multiple biochemical pathways, leading to their diverse biological effects.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely induce a variety of molecular and cellular changes, leading to their diverse biological effects.
Action Environment
The synthesis of thiazolidine derivatives has been improved by various methods, including green synthesis, which could potentially influence the action environment of these compounds .
生化学分析
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one are yet to be identified .
Cellular Effects
Thiazolidin-4-one derivatives, a related class of compounds, have shown significant anticancer activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolidin-4-one derivatives have been found to exert their effects at the molecular level by inhibiting various enzymes and cell lines . They can also cause changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one typically involves the reaction of ethylamine with carbon disulfide and methyl iodide, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
5-Ethyl-5-methyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
- 5-Methyl-1,3-thiazolidin-2-one
- 5-Ethyl-1,3-thiazolidin-2-one
- 1,3-Thiazolidin-2-one
Uniqueness
5-Ethyl-5-methyl-1,3-thiazolidin-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antimicrobial properties compared to other thiazolidine derivatives.
特性
IUPAC Name |
5-ethyl-5-methyl-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIUQKGXMHJBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2462569.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2462571.png)



![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2462578.png)

![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)

![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)


![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide](/img/structure/B2462591.png)
